molecular formula C4H6O4S B166282 Mercaptosuccinic acid CAS No. 70-49-5

Mercaptosuccinic acid

Cat. No. B166282
CAS RN: 70-49-5
M. Wt: 150.16 g/mol
InChI Key: NJRXVEJTAYWCQJ-UHFFFAOYSA-N
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Description

Mercaptosuccinic acid (MSA) is a chiral multifunctional intermediate material used as a stabilizing and capping agent in the synthesis of biologically active sulfurs . It is also known as Thiomalic acid .


Synthesis Analysis

MSA is often used as a capping ligand for nanocrystals due to its stability in slightly acidic as well as in alkaline solutions . It has been used as a dopant for the synthesis of carbon nanodots from citric acid and can be used as a capping and reducing agent to synthesize monolayer-capped gold nanoparticles .


Molecular Structure Analysis

Mercaptosuccinic acid is a dicarboxylic acid containing a thiol functional group . It contains a thiol group (SH) in place of the hydroxy group (OH) in malic acid .


Chemical Reactions Analysis

MSA can form thiomalate self-assembled monolayers when adsorbed on Au (III) surface . It can serve as an inhibitor for glutathione peroxidase, or the toxicity of substances can be increased due to the presence of MSA in the respective cells or tissues .


Physical And Chemical Properties Analysis

MSA is stable in slightly acidic as well as in alkaline solutions . It has a melting point of 145-154 °C .

Scientific Research Applications

Nanotechnology and Material Science

Mercaptosuccinic acid (MS) is pivotal in nanotechnology, especially for synthesizing quantum dots and self-assembled monolayers, where it's combined with gold or silver. It's also utilized in creating robust magnetic metal-organic framework nanocomposites for glycopeptide analysis in breast cancer serum, indicating its potential in biomedical research. Furthermore, MS-capped gold nanoparticles are instrumental in environmental monitoring, facilitating the detection of metals like lead and cadmium in water samples. These nanoparticles are also used for colorimetric recognition of ions like calcium, strontium, and barium, showcasing their versatility in chemical analysis and environmental monitoring (Brandt, Deters, & Steinbüchel, 2015) (Hu et al., 2019) (Kiran, 2015) (Zhang et al., 2011).

Medical and Pharmaceutical Applications

MS shows promising applications in medical and pharmaceutical fields. It's used in bioimaging and as a nanocarrier, leveraging its antimicrobial activity especially when combined with silver and gold nanoparticles. Moreover, MS-coated gold nanoparticles are used for targeted imaging of cancer cells, indicating its potential in enhancing the efficacy of cancer diagnostics and treatment. The specificity and efficiency of MS in these applications underline its importance in advancing medical research and therapeutic interventions (Brandt, Deters, & Steinbüchel, 2015) (Rathinaraj et al., 2015).

Environmental and Chemical Analysis

MS-based compounds, like MSA-capped gold nanoparticles, are used in detecting environmental pollutants and chemical substances. They serve as sensitive probes for detecting metals and ions in water, highlighting their significance in environmental protection and public health. Their application in identifying hazardous substances underscores their critical role in ensuring environmental safety and compliance with health regulations (Kiran, 2015) (Zhang et al., 2011).

Safety And Hazards

MSA is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

MSA represents an essential component for many applications in numerous fields of biology, chemistry, cosmetics, medicine, and nanotechnology . The thiol group as well as the two carboxylic groups of MSA contributes to its multifunctional applicability .

properties

IUPAC Name

2-sulfanylbutanedioic acid
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InChI

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)
Source PubChem
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InChI Key

NJRXVEJTAYWCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
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DSSTOX Substance ID

DTXSID20861615
Record name (+/-)-Mercaptosuccinic acid
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Molecular Weight

150.16 g/mol
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Physical Description

White solid with a sulfudic odor; [Merck Index] Light brown solid; [Sigma-Aldrich MSDS]
Record name 2-Thiomalic acid
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Product Name

Mercaptosuccinic acid

CAS RN

70-49-5
Record name (±)-Mercaptosuccinic acid
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Record name 2-Thiomalic acid
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Record name Mercaptosuccinic acid
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Record name Butanedioic acid, 2-mercapto-
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Record name (+/-)-Mercaptosuccinic acid
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Record name Mercaptosuccinic acid
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Record name THIOMALIC ACID
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Synthesis routes and methods

Procedure details

Another synthesis for forming thiomalic acid is by the reaction of thioacetic acid and maleic acid as cited in Flett and Garner's, "Maleic Anhydride Derivatives", (J. Wiley, New York 1952) page 225. The example given here uses thioacetic acid plus maleic acid to give mercaptosuccinic acid acetate having the formula ##STR1## and the yield is 83% of that required by theory for the latter but no yield is given for the subsequent alkaline hydrolysis of this acetate to disodium thiomalate and sodium acetate and the eventual acidification to give thiomalic acid. This procedure is impractical in that the thioacetic acid preparation is expensive and is not commercially available on a large scale at an economical price, and thus is a drawback to this process. Moreover, once thiomalic acid is obtained by alkaline hydrolysis of the acetate and acidification, it must still be isolated from the water solution containing inorganic salts, just as in the sulfide process of the British patent already discussed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,550
Citations
U Brandt, A Deters, A Steinbüchel - Applied microbiology and …, 2015 - Springer
2-Mercaptosuccinic acid (MS) is an important and versatile substance for diverse fields of applications of which the most significant are surveyed in this article. Biological, chemical, and …
Number of citations: 14 link.springer.com
GE Cheney, Q Fernando, H Freiser - The Journal of Physical …, 1959 - ACS Publications
… where H8R represents mercaptosuccinic acid and parentheses denote molar concentrations. In the titration of mercaptosuccinic acid with sodium hydroxide, the first two buffer regions …
Number of citations: 51 pubs.acs.org
E Ying, D Li, S Guo, S Dong, J Wang - PloS one, 2008 - journals.plos.org
Here we present a facile one-pot method to prepare high-quality CdTe nanocrystals in aqueous phase. In contrast to the use of oxygen-sensitive NaHTe or H 2 Te as Te source in the …
Number of citations: 122 journals.plos.org
T Zhu, K Vasilev, M Kreiter, S Mittler, W Knoll - Langmuir, 2003 - ACS Publications
Surface modification of citrate-reduced gold nanoparticles with 2-mercaptosuccinic acid (MSA) was carried out in the aqueous phase. This provides a way to obtain carboxylic acid …
Number of citations: 213 pubs.acs.org
C Wang, Q Ma, X Su - Journal of Nanoscience and …, 2008 - ingentaconnect.com
Water soluble high quality CdTe nanocrystals (NCs) with mercaptosuccinic acid (MSA) as stabilizer are prepared by refluxing and hydrothermal synthesis in this paper. The MSA …
Number of citations: 70 www.ingentaconnect.com
MR Hall, RS Berk - Canadian Journal of Microbiology, 1968 - cdnsciencepub.com
… which was able to utilize mercaptosuccinic acid (MS) as a … in a medium lacking mercaptosuccinic acid such as a succinate-… cells, but not from cells grown without …
Number of citations: 23 cdnsciencepub.com
A Królikowska, J Bukowska - … Journal for Original Work in all …, 2007 - Wiley Online Library
… In this work, we report SERS studies on the structure of monolayers of mercaptosuccinic acid (… We have also decided to apply mercaptosuccinic acid SAMs on silver and gold as linkage …
H Gonçalves, JCG Esteves da Silva - Journal of fluorescence, 2010 - Springer
The synthesis and functionalization of carbon nanoparticles with PEG 200 and mercaptosuccinic acid, rendering fluorescent carbon dots, is described. Fluorescent carbon dots (…
Number of citations: 98 link.springer.com
G Lin, X Wang, F Yin, KT Yong - International journal of …, 2015 - Taylor & Francis
… In the present work, we report the engineering of mercaptosuccinic acid (MSA)-functionalized CdTe x Se 1− x /CdS core–shell QDs as optical probes for pancreatic tumor targeting and …
Number of citations: 32 www.tandfonline.com
S Chen, X Zhang, Q Zhang, X Hou, Q Zhou, J Yan… - Journal of …, 2011 - Elsevier
Water-soluble CdSe quantum dots (QDs) were synthesized using mercaptosuccinic acid (MSA) as a stabilizer. The growth process and characterization of CdSe quantum dots were …
Number of citations: 61 www.sciencedirect.com

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